molecular formula C8H10N4 B1587073 (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine CAS No. 7022-37-9

(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine

Cat. No.: B1587073
CAS No.: 7022-37-9
M. Wt: 162.19 g/mol
InChI Key: LKMYQGVYVQZJST-UHFFFAOYSA-N
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Description

(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine is a compound belonging to the benzimidazole family, which is known for its wide range of biological activities. Benzimidazole derivatives are significant in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine typically involves the reaction of 1-methyl-1H-benzoimidazole with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The purification of the compound is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives .

Scientific Research Applications

(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or bind to receptors, leading to various biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-1-yl)-methylbenzoic acid
  • 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic acid
  • 2-(1H-benzo[d]imidazol-2-yl)aniline

Uniqueness

(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine stands out due to its unique hydrazine group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-7-5-3-2-4-6(7)10-8(12)11-9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMYQGVYVQZJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364106
Record name 2-Hydrazinyl-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7022-37-9
Record name 2-Hydrazinyl-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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